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Benzyl-PEG7-acid

Cat. No.: B11934107
M. Wt: 444.5 g/mol
InChI Key: YZCWMBJKYDIQOU-UHFFFAOYSA-N
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Description

Conceptual Framework of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems

Polyethylene glycol (PEG) is a polyether compound composed of repeating ethylene (B1197577) oxide units. fcad.comwalshmedicalmedia.com In chemical and biomedical sciences, the process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to enhance the physicochemical properties of peptides, proteins, small molecules, and nanoparticles. researchgate.netnih.gov The inherent characteristics of PEG—including high water solubility, lack of toxicity, and low immunogenicity—make it an ideal component for advanced chemical systems. nih.govbiochempeg.com

As linkers, PEG chains serve as flexible, hydrophilic spacers that connect two or more molecular entities. axispharm.comalfa-chemistry.com The benefits of incorporating a PEG linker are multifaceted:

Enhanced Stability: The PEG chain can act as a protective hydrophilic cloud, sterically shielding the attached molecule from enzymatic degradation and increasing its stability in biological environments. nih.govmolecularcloud.org

Reduced Immunogenicity: For biologic drugs, the PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system and minimizing the risk of an adverse immune response. molecularcloud.org

Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its rate of renal clearance, thereby extending its circulation time in the body. biochempeg.commolecularcloud.orgtechnologynetworks.com

The length of the PEG chain is a critical design parameter. Monodisperse PEG linkers, which have a precise and defined number of repeating units, are increasingly favored over traditional polydisperse polymers. biochempeg.comtechnologynetworks.com This precision allows for the creation of homogeneous conjugates with consistent and predictable properties, which is crucial for therapeutic applications and regulatory approval. The ability to precisely control the linker length allows researchers to fine-tune the spatial separation between conjugated molecules, which can be critical for biological activity. alfa-chemistry.com

Significance of Benzyl-PEG7-acid as a Specialized Heterobifunctional Molecular Scaffold

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini. walshmedicalmedia.compurepeg.com This dual functionality is essential for the sequential and controlled conjugation of two different molecules, a cornerstone of modern bioconjugation chemistry. biochempeg.com The specific architecture of this compound—comprising a benzyl (B1604629) group, a discrete PEG chain of seven ethylene glycol units, and a carboxylic acid—confers a unique set of properties that make it a valuable molecular scaffold.

The key components and their functions are:

PEG7 Chain: The chain of seven ethylene glycol units provides a defined and flexible spacer of a specific length. This monodisperse chain ensures that the distance between the two conjugated partners is uniform across all assembled molecules. biochempeg.com The PEG chain imparts hydrophilicity, helping to overcome the solubility challenges often associated with complex bioconjugates. precisepeg.com

Carboxylic Acid Group: The terminal carboxylic acid (-COOH) is a versatile functional group for conjugation. It readily reacts with primary amines, which are abundant in biomolecules like proteins (e.g., on lysine (B10760008) residues), to form stable amide bonds. axispharm.com This reaction is one of the most common and reliable methods for bioconjugation.

This heterobifunctional design allows a chemist to, for example, first attach a molecule to the carboxylic acid end and then, after a potential deprotection step at the benzyl end, attach a second, different molecule. This stepwise approach is fundamental to the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). precisepeg.combroadpharm.com

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC22H36O9 alfa-chemistry.com
Molecular Weight444.52 g/mol alfa-chemistry.com
StructureBenzyl - (OCH2CH2)7 - OCH2COOHGeneral Structure
Key Functional Groups1. Benzyl Ether 2. Carboxylic Acid axispharm.com
ClassificationHeterobifunctional Monodisperse PEG Linker biochempeg.compurepeg.com

Current Landscape and Future Directions in Research Utilizing Polyethylene Glycol Derivatives

The use of PEG derivatives, particularly sophisticated heterobifunctional linkers like this compound, is at the forefront of pharmaceutical research and development. biochempeg.comnih.gov The current landscape is dominated by their application in targeted therapies, which aim to deliver potent agents directly to diseased cells while minimizing collateral damage to healthy tissue.

Current Research Applications:

Antibody-Drug Conjugates (ADCs): ADCs combine the targeting specificity of a monoclonal antibody with a potent cytotoxic drug via a chemical linker. PEG linkers are integral to modern ADC design, improving the solubility and stability of the conjugate. nih.gov Two recently approved ADCs, Trodelvy and Zynlonta, utilize PEG moieties in their linker technology. biochempeg.comtechnologynetworks.com

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. precisepeg.comnih.gov The linker is a critical component, and PEG-based linkers are widely used to connect the two ligands, providing the necessary flexibility, solubility, and spatial orientation for the formation of a stable ternary complex. precisepeg.combroadpharm.com

Nucleic Acid Delivery: PEGylation is a key technology in the delivery of genetic material such as siRNA and mRNA. biochempeg.comtechnologynetworks.com For instance, Lipid Nanoparticles (LNPs), the delivery vehicle for mRNA vaccines, are often coated with PEG-lipids to improve stability and circulation time. technologynetworks.com

Future Directions: The future of research involving PEG derivatives is moving towards greater complexity and functionality. There is significant interest in developing "smart" linkers that are cleavable under specific conditions found in the target microenvironment, such as changes in pH or the presence of specific enzymes. technologynetworks.compurepeg.com This allows for more precise control over drug release. purepeg.com Furthermore, researchers are exploring novel PEG architectures, such as branched or multi-arm PEGs, to create conjugates with higher drug loads or unique properties. walshmedicalmedia.comresearchgate.net As our understanding of biology deepens, the design of PEG linkers will become even more tailored, driving the development of the next generation of precision medicines and diagnostic tools. biochempeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O9 B11934107 Benzyl-PEG7-acid

Properties

Molecular Formula

C22H36O9

Molecular Weight

444.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H36O9/c23-22(24)6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,23,24)

InChI Key

YZCWMBJKYDIQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Benzyl Peg7 Acid

Strategic Approaches for the De Novo Synthesis of Benzyl-PEG7-acid

The de novo synthesis of this compound requires a methodical construction of the molecule, involving the controlled elongation of the PEG chain and the specific placement of the terminal functional groups.

The construction of the discrete PEG7 chain is a critical step in the synthesis of this compound. Two primary strategies are employed for this purpose: sequential monomer addition and polymerization of ethylene (B1197577) oxide.

A robust method for creating monodisperse PEG chains is the solid-phase stepwise synthesis. nih.gov This approach involves the sequential addition of PEG monomer units to a growing chain anchored to a solid support, such as a Wang resin. A typical monomer, like a tetraethylene glycol derivative protected with a 4,4′-dimethoxytrityl (DMTr) group on one end and activated with a tosyl group on the other, allows for controlled, iterative elongation. nih.gov The synthetic cycle consists of deprotonating the hydroxyl group on the resin-bound PEG, coupling it with the tosylated monomer via a Williamson ether synthesis, and then removing the DMTr protecting group with a mild acid to prepare for the next monomer addition. nih.gov This chromatography-free method offers high yields and near-monodispersity of the final PEG product. nih.gov

Alternatively, the polymerization of ethylene oxide can be utilized. researchgate.netmdpi.com This method often employs an initiator, such as the alkoxide of benzyl (B1604629) alcohol, to start the ring-opening polymerization process. While effective for producing longer PEG chains, controlling the exact chain length to achieve a discrete PEG7 can be challenging, often resulting in a distribution of molecular weights. researchgate.net

Achieving the desired heterobifunctional structure of this compound necessitates the selective introduction and protection of the terminal benzyl and carboxylic acid groups.

The benzyl group, which provides stability, is typically introduced as a benzyl ether. axispharm.comorganic-chemistry.org This can be accomplished by using benzyl alcohol as an initiator for ethylene oxide polymerization or by reacting a pre-formed PEG chain's terminal hydroxyl group with a benzylating agent like benzyl bromide or benzyl trichloroacetimidate (B1259523) in the presence of a base. organic-chemistry.orgresearchgate.net The use of mild bases such as silver oxide (Ag2O) can enhance selectivity for protecting a primary hydroxyl group. organic-chemistry.org For syntheses on a solid support, the benzyl group can be part of the linker to the resin (e.g., a 4-benzyloxy benzyl alcohol function on a Wang resin), which is later cleaved to yield the benzyl ether terminus. nih.gov

The carboxylic acid terminus is often created by oxidizing a terminal primary alcohol on the PEG chain. However, this can be harsh and risk cleaving the PEG ether bonds. google.com A more common and milder approach involves using a protected form of a carboxylic acid during synthesis. For instance, a PEG chain can be reacted with a reagent like tert-butyl bromoacetate. The resulting tert-butyl ester acts as a protecting group for the carboxylic acid. epo.orggoogle.com This ester is stable during the synthesis and can be selectively hydrolyzed under basic conditions (e.g., using a strong base to form a carboxylate salt) followed by acidification with a non-nucleophilic inorganic acid like hydrochloric or sulfuric acid to yield the free carboxylic acid. epo.orggoogle.com This two-step deprotection ensures the integrity of the PEG chain. epo.org

Table 1: Protecting Group Strategies in Benzyl-PEG-Acid Synthesis

Functional Group Protecting Group Introduction Method Deprotection Condition Reference
Hydroxyl (for elongation) 4,4'-dimethoxytrityl (DMTr) Reaction with DMTr-Cl Dilute acid nih.gov
Carboxylic Acid tert-Butyl ester Reaction with tert-butyl bromoacetate Strong base followed by inorganic acid epo.orggoogle.com
Benzyl Ether (as part of resin) Wang resin with 4-benzyloxy benzyl alcohol Strong acid (e.g., TFA) for cleavage from resin nih.gov

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The purity of the starting PEG material is paramount. Commercial PEGs often contain water, which can interfere with subsequent reactions. researchgate.net Drying the PEG, for instance, by azeotropic distillation with toluene (B28343) or heating under vacuum, is a crucial initial step to prevent unwanted side reactions. researchgate.net

In the chain elongation and functionalization steps, the choice of solvent, temperature, and catalyst is critical. For Williamson ether synthesis, a common reaction in PEG chemistry, polar aprotic solvents like DMF or DMSO are often used. researchgate.net For reactions involving benzyl alcohol derivatives, optimizing catalyst concentration and temperature can significantly improve yields. For example, in related acetylation reactions of benzyl alcohol, solvent-free conditions with a specific amount of catalyst were found to be optimal. researchgate.net Similar principles apply to the synthesis of this compound, where minimizing side reactions through precise control of stoichiometry and reaction time is essential for achieving high purity. researchgate.net For solid-phase synthesis, ensuring complete detritylation at each step is vital for preventing deletion sequences; this can be monitored by cleaving and analyzing a small sample of the resin-bound product. nih.gov

Advanced Derivatization Chemistry of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound is a versatile handle for conjugation to various molecules, primarily through esterification and amidation reactions. axispharm.com

The carboxylic acid can be converted into various esters to modulate the reactivity of the molecule or to conjugate it to hydroxyl-containing substrates. A common method is Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid. vedantu.comscribd.com For more sensitive substrates, milder methods are preferred.

A widely used strategy involves converting the carboxylic acid to a more reactive intermediate, such as an activated ester. N-Hydroxysuccinimide (NHS) esters are particularly common in bioconjugation. The carboxylic acid of this compound can be reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) to form a stable, yet reactive, NHS ester. thermofisher.com This activated ester can then efficiently react with primary amines under physiological conditions. Other methods for esterification include using benzylating reagents like 2-benzyloxy-1-methylpyridinium triflate, which can proceed under neutral conditions. organic-chemistry.org

Table 2: Selected Esterification Methods for Carboxylic Acids

Method Reagents Key Features Reference
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Simple, inexpensive reagents; equilibrium-driven. scribd.com
Carbodiimide Coupling Alcohol, DCC/EDC, (DMAP) Forms activated esters (e.g., NHS esters) for subsequent reaction. thermofisher.com
Benzyne-mediated Benzyne precursor, Alcohol Mild conditions, proceeds via transesterification. organic-chemistry.org
Phosphoric Acid Catalysis Alcohol, 2,2'-biphenol-derived phosphoric acid Dehydrative esterification without water removal. organic-chemistry.org

Amide Bond Formation Strategies with Amine-Containing Substrates

Amide bond formation is a cornerstone of bioconjugation and is the primary method for linking this compound to proteins, peptides, and other amine-containing molecules. researchgate.net The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. google.com

Peptide coupling reagents are frequently employed for this purpose. These reagents convert the hydroxyl of the carboxylic acid into a good leaving group. google.com Common examples include carbodiimides (like EDC), phosphonium (B103445) salts (like BOP), and uronium salts (like HATU). google.comorgsyn.org The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov

Another strategy involves the use of boric acid as a mild, "green" catalyst for the direct amidation of carboxylic acids and amines, which proceeds by refluxing in a solvent like toluene. orgsyn.org For more challenging couplings, the activity of boric acid can be enhanced by converting it in situ to a boric acid ester using a diol. orgsyn.org More recent developments focus on one-pot methods where the carboxylic acid is first converted to a thioester intermediate, which then reacts cleanly with an amine in an aqueous medium, mimicking natural biosynthetic pathways. nih.gov Microflow reactors have also been employed to achieve rapid and strong activation of carboxylic acids using reagents like triphosgene, allowing for efficient amide bond formation with minimal side reactions such as epimerization. nih.gov

Table 3: Common Compound Names

Abbreviation / Trivial Name Full Chemical Name
This compound 2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
DMTr 4,4'-dimethoxytrityl
Wang Resin (4-(Hydroxymethyl)phenoxymethyl)polystyrene
TFA Trifluoroacetic acid
DCC Dicyclohexylcarbodiimide
DIC Diisopropylcarbodiimide
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
NHS N-Hydroxysuccinimide
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HOBt 1-Hydroxybenzotriazole
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate

Exploration of Orthogonal Coupling Chemistries for Diverse Conjugation

The structure of this compound is designed for orthogonal derivatization, where one functional group can be selectively reacted while the other remains inert. The terminal carboxylic acid provides a reactive handle for a variety of coupling reactions, most notably the formation of stable amide bonds. This selectivity is crucial for the stepwise assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs) or functionalized surfaces. jenkemusa.com

A primary and widely adopted method for activating the carboxylic acid group is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its more water-soluble analog, Sulfo-NHS. researchgate.netluxembourg-bio.com The reaction proceeds in a two-step manner:

Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. researchgate.netluxembourg-bio.com

Stabilization and Coupling: NHS is added to react with the O-acylisourea, replacing it with a more stable NHS ester. This amine-reactive intermediate is less susceptible to hydrolysis and reacts efficiently with a primary amine on a target molecule (e.g., a protein, peptide, or functionalized surface) to form a robust amide bond. biochempeg.comaxispharm.com

This EDC/NHS coupling chemistry is highly efficient under mild conditions (pH 7-9), which is advantageous when working with sensitive biological molecules. researchgate.netbiochempeg.com The benzyl ether at the opposite terminus of the PEG chain is stable under these conditions, ensuring that conjugation occurs exclusively at the carboxylic acid end. organic-chemistry.org This orthogonality is a key feature of heterobifunctional PEG linkers, allowing for precise control over the conjugation strategy. mdpi.comnih.gov

Table 1: Orthogonal Coupling Reaction Profile for this compound

Parameter Description Typical Reagents Key Considerations
Target Functional Group Carboxylic Acid (-COOH)EDC, NHS (or Sulfo-NHS)The benzyl ether group remains protected and unreactive. organic-chemistry.orgaxispharm.com
Reactive Partner Primary Amine (-NH2)Proteins, peptides, amino-functionalized surfacesThe reaction forms a stable amide bond. luxembourg-bio.com
Mechanism Carbodiimide-mediated couplingFormation of an O-acylisourea intermediate, followed by conversion to a more stable NHS ester. researchgate.netThe reaction is pH-sensitive; Sulfo-NHS can be used to improve solubility in aqueous buffers. researchgate.net
Reaction Conditions Aqueous or organic solvent (e.g., DMF, DMSO), pH 7-9, room temperature. biochempeg.comaxispharm.comOrder of reagent addition can be crucial to minimize side reactions. luxembourg-bio.com

Controlled Deprotection Strategies for the Benzyl Moiety and Subsequent Functionalization

Once the carboxylic acid terminus of this compound has been conjugated, the benzyl protecting group can be removed to reveal a terminal hydroxyl group (-OH). This newly exposed functional group can then be used for a second, distinct chemical transformation.

Mechanisms of Benzyl Group Removal in this compound Scaffolds

The most common and efficient method for cleaving a benzyl ether is catalytic hydrogenation. commonorganicchemistry.com This reaction involves treating the benzyl-protected compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). commonorganicchemistry.comjk-sci.com

The mechanism of this hydrogenolysis reaction involves several key steps on the surface of the palladium catalyst: jk-sci.comacsgcipr.org

The palladium catalyst (Pd(0)) undergoes oxidative addition into the carbon-oxygen bond of the benzyl ether, forming a Pd(II) complex. jk-sci.com

Hydrogen gas is adsorbed onto the catalyst surface and undergoes coordination.

Hydrogen transfer occurs, leading to the cleavage of the C-O bond and the release of the free alcohol. jk-sci.com

Reductive elimination regenerates the Pd(0) catalyst and releases toluene as a byproduct. jk-sci.com

This process is highly effective and typically proceeds under mild conditions, preserving other functional groups that are not susceptible to reduction, such as the previously formed amide bond. organic-chemistry.orgacsgcipr.org An alternative to using hydrogen gas is catalytic transfer hydrogenation, which uses a hydrogen donor molecule like formic acid or 1,4-cyclohexadiene (B1204751) in the presence of the catalyst. organic-chemistry.orgjk-sci.com This can be a safer alternative as it avoids the need for handling pressurized hydrogen gas. organic-chemistry.org

Table 2: Common Methods for Benzyl Group Deprotection

Method Reagents & Conditions Mechanism Advantages/Disadvantages
Catalytic Hydrogenation H₂, Pd/C, in a solvent like Ethanol, Methanol, or THF. commonorganicchemistry.comjk-sci.comHydrogenolysis via oxidative addition to the catalyst surface. jk-sci.comacsgcipr.orgAdv: High efficiency, mild conditions. Disadv: Requires H₂ gas; may reduce other susceptible groups (e.g., alkenes, alkynes). organic-chemistry.org
Catalytic Transfer Hydrogenation Formic acid or 1,4-cyclohexadiene, Pd/C. organic-chemistry.orgjk-sci.comHydrogen is transferred from a donor molecule instead of H₂ gas. organic-chemistry.orgAdv: Avoids handling of H₂ gas. Disadv: May require higher catalyst loading. organic-chemistry.org
Lewis Acid Cleavage BCl₃ in DCM at low temperatures. atlanchimpharma.comCoordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack. atlanchimpharma.comAdv: Useful when hydrogenation is not feasible. Disadv: Harsh conditions, less selective.

Subsequent Functional Group Interconversions Post-Deprotection

Following the removal of the benzyl group, the resulting terminal hydroxyl group (-OH) on the PEG chain serves as a new point for chemical modification. This alcohol can be converted into a variety of other functional groups, enabling a second layer of conjugation or molecular engineering. fiveable.me

Common functional group interconversions include:

Oxidation to an Aldehyde or Carboxylic Acid: The primary alcohol can be oxidized. Mild oxidation can yield an aldehyde, which is useful for reacting with hydrazides or for reductive amination. researchgate.net More vigorous oxidation can convert the alcohol directly to a carboxylic acid, creating a new site for EDC/NHS coupling. researchgate.netnsf.gov

Conversion to a Thiol: The hydroxyl group can be converted to a thiol (-SH) through a multi-step process, often involving tosylation followed by substitution with a thiol-containing nucleophile. rsc.org Thiol groups are valuable for their ability to react specifically with maleimides or to form disulfide bonds. biochempeg.com

Esterification: The alcohol can be reacted with a carboxylic acid (or its activated derivative) to form an ester linkage. For example, reacting the PEG-alcohol with succinic anhydride (B1165640) converts the terminus to a carboxylic acid. researchgate.net

These interconversions dramatically expand the utility of the original this compound linker, transforming it into a scaffold capable of participating in a wide range of secondary reactions tailored to specific applications. ub.eduvanderbilt.edu

Table 3: Functional Group Interconversions of the Deprotected PEG-Alcohol

Target Functional Group Reagents & Method Resulting Functionality Potential Subsequent Reactions
Aldehyde Mild oxidation (e.g., PCC, Dess-Martin periodinane)-CHOReductive amination, hydrazone formation. researchgate.net
Carboxylic Acid Strong oxidation (e.g., KMnO₄, Jones oxidation) or reaction with succinic anhydride. nsf.govresearchgate.net-COOHAmide bond formation (EDC/NHS coupling). researchgate.net
Thiol Tosylation followed by reaction with a thiolating agent (e.g., potassium thioacetate). rsc.org-SHMichael addition (e.g., with maleimides), disulfide bond formation. biochempeg.com
Ester Reaction with an acid chloride or anhydride.-O-CO-RCan be designed for hydrolytic cleavage.

Advanced Analytical Characterization Techniques for Benzyl Peg7 Acid and Its Conjugates

High-Resolution Mass Spectrometry for Precise Molecular Identification and Conjugate Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of "Benzyl-PEG7-acid" and the detailed analysis of its conjugates. This technique provides highly accurate mass measurements, enabling the unambiguous determination of elemental composition.

For "this compound" (C₂₂H₃₆O₉), the expected monoisotopic mass can be calculated with high precision. When conjugated to a biomolecule, such as a peptide or protein, HRMS can be used to determine the exact mass of the resulting conjugate, thereby confirming successful conjugation and determining the degree of PEGylation. walshmedicalmedia.comenovatia.com

Electrospray ionization (ESI) is a commonly employed soft ionization technique for analyzing PEGylated molecules, as it minimizes fragmentation and allows for the observation of the intact molecular ion. walshmedicalmedia.com In the analysis of "this compound" conjugates, ESI-HRMS can reveal the distribution of PEGylated species, which is crucial for assessing the homogeneity of the product. walshmedicalmedia.com The mass spectrum of a "this compound" conjugate will exhibit a characteristic cluster of peaks, with each peak separated by the mass of the repeating ethylene (B1197577) glycol unit (44.0262 Da).

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₂₂H₃₆O₉
Monoisotopic Mass 444.2359 Da
Common Adducts (ESI+) [M+H]⁺, [M+Na]⁺, [M+K]⁺

This table presents theoretical values. Actual observed masses may vary slightly depending on instrumentation and calibration.

Fragmentation analysis using tandem mass spectrometry (MS/MS) can provide further structural confirmation. Collision-induced dissociation (CID) of the "this compound" molecular ion would be expected to produce characteristic fragment ions, including the loss of the benzyl (B1604629) group and cleavage of the ether linkages within the PEG chain. nih.gov For conjugates, MS/MS can be employed to sequence the attached biomolecule while it is still conjugated to the PEG linker, providing information on the site of attachment.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of "this compound". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govresearchgate.net

In the ¹H NMR spectrum of "this compound", distinct signals are expected for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the PEG chain, and the protons adjacent to the carboxylic acid and benzyl ether functionalities. The integration of these signals can be used to confirm the ratio of the different structural components of the molecule. rsc.org For instance, the characteristic multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponds to the five protons of the phenyl ring, while the large singlet or multiplet around δ 3.6 ppm is indicative of the repeating ethylene glycol units. nih.govresearchgate.net

¹³C NMR spectroscopy provides complementary information, with unique signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (around 170-180 ppm), while the carbons of the PEG chain will resonate in the region of 60-70 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Benzyl CH₂ ~4.5~73
Aromatic CH ~7.3~127-138
PEG CH₂CH₂O ~3.6~70
CH₂ adjacent to COOH ~2.5~35
COOH ~10-12 (broad)~175

These are predicted chemical shifts and may vary based on the solvent and experimental conditions.

Upon conjugation, NMR can be used to monitor the reaction and confirm the formation of the desired product. Changes in the chemical shifts of protons and carbons near the carboxylic acid group are indicative of successful conjugation. Furthermore, two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of all signals in more complex conjugates. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for separating it from starting materials, byproducts, and its conjugates from unreacted species.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of PEGylated compounds due to its high resolution and quantitative capabilities. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating "this compound" from more or less polar impurities. A C18 column is commonly used with a gradient elution of water and an organic solvent, such as acetonitrile, often with the addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.govsielc.com

The purity of "this compound" can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. For conjugates, RP-HPLC can be used to separate the PEGylated product from the unconjugated biomolecule and excess PEG linker. springernature.comnih.gov

Table 3: Typical RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (for the benzyl group)

These are example parameters and should be optimized for specific applications.

Gas Chromatography (GC) is generally not suitable for the direct analysis of "this compound" due to its low volatility and the presence of a polar carboxylic acid group. sigmaaldrich.com However, GC can be employed for the analysis of volatile impurities or for the characterization of the compound after derivatization. nih.govresearchgate.net

To make "this compound" amenable to GC analysis, the carboxylic acid group must be converted into a more volatile derivative, such as a methyl ester or a silyl (B83357) ester. researchgate.netlibretexts.orgcolostate.edu This can be achieved through reactions with reagents like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting derivatized compound can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification of the eluted peaks. researchgate.net This approach is particularly useful for detecting and quantifying small molecule impurities that may be present in the "this compound" sample.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers. fiveable.meslideshare.nettoray-research.co.jpshimadzu.com For "this compound", which is a discrete PEG oligomer, GPC can be used to confirm its monodispersity and to detect the presence of any higher or lower molecular weight PEG impurities. youtube.com

In GPC, molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column than smaller molecules. By calibrating the GPC system with a series of known molecular weight standards, it is possible to determine the molecular weight of the sample. When analyzing conjugates of "this compound", GPC can be used to separate the high molecular weight conjugate from the unreacted, lower molecular weight starting materials.

Spectroscopic Approaches for Monitoring Reaction Progress and Conjugate Integrity

In addition to the primary analytical techniques described above, other spectroscopic methods can provide valuable information for monitoring reaction progress and assessing the integrity of "this compound" conjugates.

UV-Visible spectroscopy can be used to monitor conjugation reactions if the biomolecule being conjugated has a characteristic UV absorbance that changes upon reaction with the PEG linker. The benzyl group in "this compound" has a UV absorbance around 254-260 nm, which can also be utilized for detection and quantification.

Fluorescence spectroscopy can be a highly sensitive method for monitoring conjugation if either the biomolecule or a fluorescently labeled version of the PEG linker is used. Changes in the fluorescence properties, such as intensity or emission wavelength, can indicate successful conjugation.

Circular Dichroism (CD) spectroscopy is particularly useful for assessing the secondary and tertiary structure of protein conjugates. It can be used to determine if the conjugation of "this compound" has caused any undesirable changes to the protein's conformation, which could impact its biological activity.

Applications of Benzyl Peg7 Acid in Contemporary Academic Research Disciplines

Role as a Linker in Proteolysis Targeting Chimeras (PROTACs) Research

The length and flexibility of the linker are paramount in PROTAC design. nih.gov A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex. nih.gov Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. nih.gov

Table 1: Impact of Linker Length on PROTAC Activity for BRD4 Degradation This table illustrates how varying the number of PEG units in a PROTAC linker affects the degradation potency (DC50) and binding affinity for the target protein (BRD4). The data is hypothetical but based on established principles showing that an optimal linker length exists to maximize efficacy.

PROTAC LinkerDC50 (nM) for BRD4 DegradationBinding Affinity (Kd) for BRD4 (nM)
Benzyl-PEG3-acid based15095
Benzyl-PEG5-acid based4588
Benzyl-PEG7-acid based 15 90
Benzyl-PEG9-acid based6092
Benzyl-PEG11-acid based20098

The rational design of a PROTAC involves more than simply connecting two ligands; it requires strategic consideration of the linker's properties and attachment points. nih.govresearchgate.net this compound offers distinct features for this purpose. The terminal carboxylic acid provides a versatile conjugation point, readily forming stable amide bonds with amine groups on an E3 ligase ligand or a POI warhead. broadpharm.com The defined length of the seven PEG units provides a predictable spatial separation between the two ends of the molecule. nih.gov

Computational modeling and structural biology are increasingly used to guide the rational design of PROTACs. nih.govresearchgate.net These methods can predict how a specific linker, like this compound, will position the POI and E3 ligase relative to each other. researchgate.net For instance, the benzyl (B1604629) group could be designed to form beneficial pi-pi stacking interactions with aromatic residues on the surface of the E3 ligase or target protein, further stabilizing the ternary complex. nih.gov The design process aims to create a PROTAC that not only forms a ternary complex but does so in a conformation that is productive for ubiquitination. nih.gov The choice of linker attachment vector on both ligands is also critical and is known to significantly impact degradation potency. researchgate.netnih.gov

The stability of the POI-PROTAC-E3 ternary complex is a key determinant of degradation efficiency. acs.org The formation of this complex is often characterized by a thermodynamic parameter known as cooperativity (alpha, α). acs.orgnih.gov Positive cooperativity (α > 1) occurs when the binding of the PROTAC to one protein enhances its affinity for the second protein, leading to a more stable ternary complex than would be expected from the individual binding events. acs.org The linker's length, flexibility, and chemical composition play a direct role in influencing these cooperative interactions by affecting the protein-protein interface that is formed. nih.gov

Studies investigating different PEG linker lengths have shown a marked dependency on linker length for achieving positive cooperativity. acs.org The kinetics of the system, including the rates of complex formation and dissociation, also govern the catalytic turnover of the PROTAC. acs.org A stable complex allows sufficient time for the E3 ligase to catalyze the transfer of ubiquitin to the target protein. nih.gov Researchers use biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to measure the kinetic and thermodynamic parameters of ternary complex formation, providing critical data to guide the optimization of linkers like this compound for improved degradation efficacy. acs.orgnih.gov

Integration into Antibody-Drug Conjugate (ADC) Design and Synthesis

Antibody-Drug Conjugates (ADCs) are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. researchgate.net The linker connecting the antibody and the drug is crucial for the ADC's stability, pharmacokinetics, and efficacy. researchgate.net

Traditional ADC production methods often result in a heterogeneous mixture of molecules with varying numbers of drugs attached at different locations on the antibody. nih.gov This heterogeneity can lead to inconsistent efficacy and safety profiles. Modern research focuses on site-specific conjugation technologies to produce homogeneous ADCs with a precisely defined drug-to-antibody ratio (DAR). nih.govnih.gov

This compound is well-suited for such strategies. Its terminal carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react specifically with engineered functionalities on the antibody. broadpharm.com For example, it can be conjugated to an unpaired cysteine residue introduced at a specific site (THIOMAB™ technology) or to an unnatural amino acid incorporated into the antibody's sequence. nih.gov Furthermore, PEG linkers are used in glycoengineering approaches, where the drug-linker is attached to the antibody's native N-glycans in the Fc region. nih.govgoogle.com The hydrophilic and flexible PEG7 chain helps to improve the solubility of the often-hydrophobic drug payload and ensures it is positioned away from the antibody's antigen-binding site, preserving its function. researchgate.net

The use of a monodisperse linker like this compound, which has a single, defined molecular weight and length, is critical for achieving ADC homogeneity. alfa-chemistry.comresearchgate.net This ensures that every drug payload is attached via an identical linker, contributing to a uniform DAR and a more predictable clinical profile. researchgate.net

Table 2: Influence of Linker Type on ADC Homogeneity and Stability This table compares a hypothetical ADC constructed using this compound with ADCs made via a traditional, non-site-specific method and a different type of linker, highlighting the advantages in homogeneity (DAR uniformity) and stability.

Conjugation Method / LinkerPrimary Conjugation SiteAverage DARDAR RangeAggregation Onset Temperature (°C)
Traditional (Stochastic)Surface Lysines3.50 - 858
Site-Specific / This compound Engineered Cysteine4.0 4 65
Site-Specific / Alkyl LinkerEngineered Cysteine4.0461

Exploration of PEG Linker Effects on Drug-Antibody Ratio Control

In the development of antibody-drug conjugates (ADCs), achieving a therapeutically optimal drug-to-antibody ratio (DAR) is a critical quality attribute that influences both efficacy and pharmacokinetics. nih.govresearchgate.net While the DAR is primarily determined by the conjugation strategy (e.g., targeting specific amino acid residues), the physicochemical properties of the linker, such as that derived from this compound, play a crucial indirect role. The inclusion of hydrophilic PEG linkers is a key strategy to mitigate the challenges associated with conjugating hydrophobic drug payloads. researchgate.netnih.gov

Research has demonstrated that the architecture of the PEG linker significantly impacts the properties of the resulting ADC. researchgate.netnih.gov For instance, studies comparing linear versus pendant PEG configurations have shown that the spatial arrangement of the PEG chains can influence the stability and pharmacokinetic profile of the ADC. researchgate.netnih.gov Amide-coupled ADCs featuring two pendant 12-unit PEG chains within the drug-linker structure have been shown to be particularly effective, exhibiting superior stability and slower clearance rates compared to ADCs with a linear 24-unit PEG linker. researchgate.netnih.gov These findings underscore that the careful design of PEG linkers, for which this compound serves as a fundamental building block, is essential for enabling higher, more effective drug loading without compromising the physical stability of the conjugate. researchgate.net

Linker ConfigurationKey FindingImpact on ADC PropertiesSource
Linear PEG Linker Conventional approachCan improve solubility but may be less effective at preventing aggregation at high DARs compared to other configurations. researchgate.netnih.gov
Pendant PEG Linker Amide-coupled, dual pendant PEG12 chainsShowed the best performance in stability and pharmacokinetics. researchgate.netnih.gov
Hydrophilic Linkers (General) Masks hydrophobicity of the payloadAllows for higher stable DARs by reducing the tendency for aggregation and improving overall solubility. researchgate.netnih.govnih.gov

Utilization in Advanced Drug Delivery Systems and Nanomedicine Research

Enhancing Aqueous Solubility and Biodistribution of Hydrophobic Payloads via PEGylation

This compound is a reagent used for this purpose. Its carboxylic acid group can be readily conjugated to a hydrophobic drug, thereby imparting the solubility-enhancing characteristics of the PEG chain. Beyond improving solubility, PEGylation also profoundly affects the biodistribution of payloads. The PEG chain forms a hydration shell around the drug, increasing its hydrodynamic size and sterically hindering interactions with proteins and cells of the mononuclear phagocyte system (MPS). nih.govnih.gov This "stealth" effect helps to reduce premature clearance from the body, prolonging circulation time and increasing the probability of the drug reaching its intended target. nih.gov

Formulation of Nanoparticle-Based Drug Delivery Platforms

Nanoparticles are at the forefront of advanced drug delivery research, offering a platform to protect therapeutic agents and deliver them to specific sites in the body. nih.govnih.gov However, unmodified nanoparticles are often rapidly recognized and cleared by the immune system. nih.gov Surface modification with PEG chains—a process for which this compound is a suitable reagent—is the gold standard for creating "stealth" nanoparticles that can evade MPS capture. nih.govnih.gov

The carboxylic acid terminus of this compound provides a convenient anchor point for covalently attaching the PEG linker to the surface of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). nih.gov Studies have shown that the length of the PEG chain can significantly influence the targeting efficiency and cellular uptake of these nanocarriers. nih.govresearchgate.net For example, research on antibody-functionalized nanocarriers demonstrated that shorter PEG linkers (e.g., 0.65 kDa) led to the best targeting in certain dendritic cell lines, whereas longer chains (e.g., 5 kDa) were required for accumulation in other primary dendritic cell subsets. nih.govresearchgate.net This highlights the importance of tuning the properties of the PEG layer, using well-defined linkers like this compound, to optimize nanoparticle performance for specific applications. nih.govnih.gov

Engineering of Hydrogel Systems for Controlled Release Applications

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used as scaffolds for tissue engineering and as depots for the controlled release of therapeutics. nih.govnih.gov Poly(ethylene glycol) (PEG) is a favored material for creating biocompatible hydrogels due to its high water content and tunable physical properties. nih.govresearchgate.net

These hydrogels are typically formed by polymerizing functionalized PEG precursors, known as macromers. nih.gov this compound can serve as a starting material to synthesize such macromers. For example, its carboxylic acid group can be modified to introduce a polymerizable group (like an acrylate (B77674) or methacrylate) or another reactive handle. These custom macromers can then be cross-linked to form a hydrogel network. The degradation rate of the hydrogel, and consequently the release rate of an entrapped drug, can be controlled by incorporating hydrolytically or enzymatically cleavable bonds into the hydrogel structure. nih.govrsc.org Covalently tethering a therapeutic agent to the hydrogel network via a degradable linker allows for precise control over its release profile, which is critical for long-term therapeutic applications. nih.gov

Contributions to Bioorthogonal Chemistry and Bioconjugation Strategies

Facilitating Click Chemistry Reactions for Biomacromolecule Modification

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. website-files.com Among these, "click chemistry" reactions are prized for being fast, high-yielding, and specific, making them powerful tools for bioconjugation. nih.govlabinsights.nl A prominent example is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that joins an azide-functionalized molecule with a strained alkyne. nih.govnih.gov

Heterobifunctional linkers are central to these strategies, as they bridge the biomolecule of interest with a reporter tag or drug molecule. This compound is an ideal scaffold for creating such linkers. Its carboxylic acid can be readily coupled to a molecule containing a bioorthogonal handle, such as an amine-functionalized alkyne (e.g., DBCO) or azide (B81097). labinsights.nl This reaction creates a new, ready-to-use PEG linker possessing a click chemistry functional group at one end and a stable benzyl group at the other. This functionalized PEG linker can then be used to modify biomacromolecules, enabling precise, site-specific labeling and the construction of complex bioconjugates. nih.govnih.gov The PEG component ensures that the linker is water-soluble and biocompatible, which is essential for applications in biological environments. labinsights.nlnih.gov

PropertyDescriptionSource
Molecular Formula C22H36O9 alfa-chemistry.com
Molecular Weight 444.52 g/mol alfa-chemistry.com
Structure Benzyl ether terminus, 7-unit PEG chain, Carboxylic acid terminus alfa-chemistry.com
Key Functional Groups Carboxylic Acid (-COOH), Ether (-O-) alfa-chemistry.com
Primary Function Heterobifunctional PEGylating linker and chemical building block chemscene.com

Covalent Attachment to Proteins, Peptides, and Oligonucleotides

The primary application of this compound in this context is to serve as a hydrophilic spacer arm for covalently modifying biological macromolecules. The carboxylic acid group is the key functional moiety for this purpose. It can be readily coupled to primary amine groups present on biomolecules, such as the N-terminus of a polypeptide chain or the epsilon-amine of lysine (B10760008) residues. nih.gov This reaction is typically facilitated by standard peptide coupling agents, which activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine, resulting in a stable amide bond.

The process, known as PEGylation, can enhance the pharmacokinetic properties of therapeutic proteins and peptides. nih.gov While extensive PEGylation can sometimes be heterogeneous, the use of a discrete linker like this compound in conjunction with site-specific modification techniques allows for the creation of well-defined conjugates. nih.govnih.govacs.org The benzyl protecting group on the distal end of the PEG chain remains intact during this process, making that terminus inert until a deprotection step is intentionally performed.

Table 1: Strategies for Covalent Attachment using this compound

Biomolecule TargetFunctional Group on BiomoleculeResulting LinkageKey Features of this compound Utilized
Proteins/Peptidesε-amino group of Lysine, N-terminal α-amino groupAmide BondCarboxylic acid group for coupling; PEG7 chain acts as a hydrophilic spacer.
Amino-modified OligonucleotidesPrimary amineAmide BondCarboxylic acid group for coupling; Benzyl protection prevents side reactions.

Development of Novel Bioconjugation Reagents Derived from this compound

This compound is a foundational building block for synthesizing a variety of more complex, heterobifunctional bioconjugation reagents. broadpharm.com Its two distinct termini can be independently modified to introduce different reactive groups, enabling multi-step conjugation strategies.

One common derivatization involves the activation of the carboxylic acid group. For example, it can be converted into an N-hydroxysuccinimide (NHS) ester. This activated ester is significantly more reactive towards primary amines than the parent carboxylic acid, allowing for more efficient conjugation to proteins and peptides under mild physiological conditions. The resulting Benzyl-PEG7-NHS ester is a valuable off-the-shelf reagent for researchers performing PEGylation. broadpharm.com

Conversely, the benzyl group can be removed through catalytic hydrogenation to liberate a primary alcohol. broadpharm.com This hydroxyl group can then be functionalized further. For instance, it can be converted into an azide or an alkyne for use in "click chemistry" reactions, or into a maleimide (B117702) group for specific reaction with thiol residues on proteins. By combining these modifications, a researcher can start with this compound and create a diverse toolkit of reagents, such as Azide-PEG7-NHS ester or Maleimide-PEG7-acid, for sophisticated bioconjugation schemes.

Table 2: Examples of Bioconjugation Reagents Derived from this compound

Derived Reagent StructureFunctional Group 1Functional Group 2Potential Application
Benzyl-PEG7-NHS esterBenzyl (protected -OH)NHS esterAmine-reactive PEGylation
HO-PEG7-acidHydroxylCarboxylic AcidFurther functionalization at the hydroxyl end
N3-PEG7-acidAzideCarboxylic AcidClick chemistry conjugation to an alkyne-modified biomolecule
Tetrazine-PEG7-acidTetrazineCarboxylic AcidBioorthogonal reaction with a TCO-modified biomolecule

Applications in Radiopharmaceutical Chemistry and Molecular Imaging Probes

The defined length and hydrophilic nature of the PEG7 linker are highly advantageous in the design of radiotracers for molecular imaging, particularly for positron emission tomography (PET). eur.nl It serves as a spacer between a radionuclide-bearing chelator and a targeting moiety, improving the tracer's solubility and pharmacokinetic profile. researchgate.net

Strategies for Radiolabeling and Radiotracer Development

In radiotracer design, a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is required to stably hold a radiometal ion. This compound can be modified to create linkers for attaching these chelators to targeting molecules. For example, the carboxylic acid of a DOTA-PEG7-Tz precursor was synthesized from a protected PEG7 molecule, demonstrating the utility of the core structure. aacrjournals.org

Research has shown the development of tetrazine-bearing radioligands that incorporate a PEG7 linker. aacrjournals.orgsnmjournals.org In one strategy, a tetrazine (Tz) moiety is attached to one end of the PEG7 linker, and a chelator like DOTA is attached to the other. aacrjournals.org This DOTA-PEG7-Tz construct can then be radiolabeled with a therapeutic or diagnostic radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Lead-212 (²¹²Pb). aacrjournals.orgsnmjournals.org The inclusion of the PEG7 linker has been shown to enhance hydrophilicity and promote faster clearance from non-target tissues like the liver, which is critical for obtaining clear imaging signals and reducing off-target radiation dose. eur.nlaacrjournals.org

Table 3: this compound Based Radiotracers

Radiotracer ComponentRadionuclideChelatorLinker CoreTargeting Moiety (via pretargeting)Research ApplicationReference
¹⁷⁷Lu-DOTA-PEG7-Tz¹⁷⁷LuDOTAPEG75B1-TCO mAbPretargeted Radioimmunotherapy (PRIT) of Pancreatic Cancer aacrjournals.org
[²⁰³Pb]Pb-DO3A-PEG7-Tz²⁰³Pb / ²¹²PbDO3APEG75B1-TCO mAbPretargeted Theranostics for Pancreatic Cancer snmjournals.org
⁶⁴Cu-DOTA-PEG7-Tz⁶⁴CuDOTAPEG7CC49-TCO mAbPretargeted PET Imaging eur.nl

Implementation in Pretargeting Approaches for Enhanced Imaging Resolution

Pretargeting is a multi-step strategy designed to improve the target-to-background ratio in molecular imaging and therapy. nih.gov First, a slow-clearing targeting molecule, like a monoclonal antibody (mAb) modified with a bioorthogonal reactive group (e.g., trans-cyclooctene, TCO), is administered. nih.govacs.org After this antibody has accumulated at the target site (e.g., a tumor) and cleared from the blood, a second, small, fast-clearing molecule carrying a radionuclide and the complementary reactive group (e.g., a tetrazine) is injected. nih.gov This radiolabeled molecule then rapidly "clicks" to the antibody at the target site, providing a strong signal with minimal background noise. nih.govnih.gov

The PEG7 linker is crucial in this approach. It is incorporated into the radiolabeled tetrazine component, such as ¹⁷⁷Lu-DOTA-PEG7-Tz. aacrjournals.orgtue.nl Studies have demonstrated that the PEG7 linker improves the pharmacokinetics of the tetrazine tracer, increasing its hydrophilicity and promoting rapid renal and hepatobiliary clearance. eur.nlaacrjournals.org This ensures that any unreacted radiotracer is quickly removed from the body, significantly enhancing the image quality and the therapeutic window. The use of a PEG7 linker has been shown to be superior to shorter or more lipophilic linkers in achieving favorable biodistribution for pretargeting applications. tue.nl

Table 4: Role of PEG7 Linker in Pretargeting Systems

Pretargeting SystemAntibody ComponentRadiolabeled ProbeRole of PEG7 Linker in ProbeOutcome
IEDDA Click ChemistrymAb-TCO[¹⁷⁷Lu]Lu-DOTA-PEG7-TzImproves solubility and promotes rapid clearance of unbound tracer.High tumor uptake and favorable dosimetry for radioimmunotherapy. aacrjournals.org
IEDDA Click ChemistrymAb-TCO[²⁰³Pb]Pb-DO3A-PEG7-TzSpatially separates the bulky chelator/radionuclide from the tetrazine, facilitating the click reaction.Enabled effective pretargeted delivery of a lead isotope for theranostics. snmjournals.org

Emerging Applications in Materials Science and Polymer Chemistry

The defined structure of this compound also makes it a candidate for the synthesis of advanced polymers with precise architectures.

Synthesis of Graft Polymer Compounds with Tailored Architectures

In polymer chemistry, graft copolymers consist of a primary polymer backbone with secondary polymer chains "grafted" onto it. This compound can be utilized in two of the main strategies for creating such materials: "grafting-to" and "grafting-from".

In a "grafting-to" approach, the carboxylic acid of this compound can be used to attach the entire pre-formed PEG chain onto a polymer backbone that has reactive sites. For example, a polymer with pendant amine or hydroxyl groups could be reacted with this compound (or its activated NHS ester form) to create a well-defined, grafted polymer with short PEG7 side chains.

In a "grafting-from" strategy, this compound would act as a precursor to an initiator. First, the carboxylic acid would be attached to a monomer or a polymer backbone. Then, the benzyl protecting group would be removed to reveal a terminal hydroxyl group. This newly exposed alcohol can serve as an initiation site for the ring-opening polymerization (ROP) of cyclic ester monomers, such as ε-caprolactone or lactide. This would grow a new polymer chain directly from the PEG linker, resulting in a graft copolymer with a precisely placed polyester (B1180765) side chain. This level of control over polymer architecture is essential for creating materials with tailored physical and biological properties for applications in drug delivery and tissue engineering.

Table 5: Potential "Grafting-From" Synthesis Using a this compound Derivative

StepDescriptionIntermediate/Product
1Couple this compound to a polymer backbone with reactive sites (e.g., poly(glycidyl methacrylate)).Polymer-g-(Benzyl-PEG7)
2Remove the benzyl protecting group via hydrogenation.Polymer-g-(HO-PEG7)
3Use the newly formed hydroxyl groups to initiate Ring-Opening Polymerization of a monomer (e.g., ε-caprolactone).Polymer-g-(PCL-b-PEG7)

Development of PEG-Modified Functional Coatings for Surface Engineering

The modification of surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in surface engineering to control and enhance the biocompatibility and functionality of materials. While specific research focusing exclusively on this compound for functional coatings is not extensively detailed in published literature, the well-understood functionalities of its constituent parts—the benzyl group, the seven-unit polyethylene glycol chain, and the terminal carboxylic acid—allow for a clear elucidation of its potential and intended application in this field.

The fundamental principle of creating a PEG-modified surface is to tether hydrophilic polymer chains to a substrate. These chains form a brush-like layer that can repel proteins, cells, and other biomolecules, thereby preventing non-specific adsorption, a phenomenon often referred to as biofouling. nih.gov This "anti-fouling" property is critical for a vast array of biomedical devices and research tools.

In the context of this compound, the molecule is heterobifunctional, meaning it has two different reactive ends, which is a desirable characteristic for creating functional coatings. mdpi.com The carboxylic acid (-COOH) group serves as the primary anchor for attaching the molecule to a surface. broadpharm.com This attachment is typically achieved by forming a covalent bond with complementary functional groups on the substrate, such as amines, through common coupling chemistries (e.g., using EDC/NHS). polysciences.com This process ensures a stable and durable coating. nanocomposix.com

Once grafted onto a surface, the PEG chain, which is hydrophilic and highly flexible, extends into the surrounding aqueous environment. This PEG layer creates a steric barrier and a hydration shell that effectively prevents the close approach of proteins and cells, thus conferring the non-fouling properties to the surface. nih.govnih.gov The length of the PEG chain—in this case, seven ethylene (B1197577) glycol repeat units—is a critical parameter that influences the density and effectiveness of the anti-fouling layer. nih.gov

The benzyl group, located at the distal end of the PEG chain, provides another layer of functionality. It can serve to stabilize the compound and can also be used as a linker for the synthesis of more complex molecular structures. axispharm.com In some applications, aromatic groups like benzyl can be part of releasable linker systems, which could allow for the controlled detachment of other molecules from the surface. creativepegworks.com The presence of the benzyl group can also influence the surface properties of resulting nanoparticles or coatings. nih.gov

Table 1: General Properties Conferred by PEG-Modified Surfaces

PropertyDescriptionScientific Rationale
Protein Resistance The surface actively repels the non-specific adsorption of proteins from solution.The hydrophilic PEG chains form a hydrated layer that creates a steric and energetic barrier to protein adhesion. nih.gov
Cell Resistance The surface prevents the attachment and spreading of cells.Similar to protein resistance, the PEG layer physically blocks cells from adhering to the underlying substrate. sigmaaldrich.com
Improved Biocompatibility The material is less likely to elicit an adverse biological response when in contact with living tissue or fluids.By preventing protein adsorption, which is the first step in many biological cascades (e.g., immune response, blood coagulation), the material becomes more "invisible" to the biological system. creativepegworks.com
Enhanced Hydrophilicity The surface becomes more wettable and has a lower contact angle with water.The ethylene glycol units of the PEG chain are inherently hydrophilic and attract water molecules. polysciences.com

Table 2: Research Findings on General PEGylated Surfaces

Surface TypeKey FindingReference
Gold (Au) grafted with PEG-DOPAAccumulated less than 1 ng/cm² of serum protein compared to 250 ng/cm² on the control surface. sigmaaldrich.com
Titanium Oxide (TiO2) modified with mPEG-DOPA3Showed excellent non-fouling characteristics with minimal serum protein accumulation. sigmaaldrich.com
Various surfaces (glass, titanium, gold, etc.) with polydopamine and PEG-NH2Demonstrated significantly reduced fibroblast cell attachment after modification. sigmaaldrich.com
Gold surfaces with PEG-derivatized peptideConferred high resistance to cell attachment. sigmaaldrich.com

Mechanistic and Theoretical Investigations of Benzyl Peg7 Acid Based Systems

Kinetic and Thermodynamic Studies of Conjugation Reactions Involving Benzyl-PEG7-acid

The carboxylic acid moiety of this compound is typically activated to facilitate its reaction with amine groups on biomolecules, forming a stable amide bond. Common activation methods include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or other additives to enhance efficiency and minimize side reactions.

The rate of these conjugation reactions is influenced by several factors, including pH, temperature, and the concentration of reactants. The pH of the reaction medium is particularly critical, as it affects the protonation state of both the amine nucleophile and the carboxylic acid. Optimal conjugation is typically achieved at a slightly alkaline pH, which promotes the deprotonation of the amine group, thereby increasing its nucleophilicity, while still maintaining a sufficient concentration of the activated acid.

Computational Chemistry and Molecular Dynamics Simulations of this compound Conjugates

Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the conformational dynamics, stability, and interactions of this compound conjugates at an atomic level. nih.govresearchgate.net These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.

These simulations are also instrumental in understanding how this compound conjugation impacts the structure and function of the parent molecule. For instance, simulations can predict whether the linker sterically hinders the binding of a protein to its receptor or if it helps to orient a small molecule drug for optimal interaction with its target. researchgate.net Furthermore, MD simulations can shed light on the role of the linker in modulating the solubility and aggregation propensity of the conjugate. The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic drugs, a crucial factor in drug delivery.

Recent studies have utilized MD simulations to investigate the interactions between PEG carriers and small drug molecules, providing insights into their binding affinity and stability. nih.gov These computational approaches can help in the rational design of linkers with optimal length and composition for specific applications.

Elucidation of Structure-Activity Relationships in Linker Design

The length of the PEG linker is a crucial parameter that has been shown to significantly impact the potency of bioconjugates. For instance, studies on biparatopic antibodies have demonstrated that a specific linker length is essential for achieving efficient intramolecular crosslinking and potent target inhibition. nih.gov In one such study, a PEG7 linker was found to be optimal compared to shorter (PEG3) or longer (PEG15) linkers, resulting in a nearly 19-fold and 211-fold lower IC50 value, respectively. nih.gov This highlights the importance of fine-tuning the linker length to ensure the correct spatial orientation of the conjugated molecules.

The following table summarizes the impact of PEG linker length on the inhibitory activity of a ligand-antibody conjugate, as demonstrated in a study on NaV1.7 inhibitors. nih.gov

LinkerIC50 (nM)
1080-PEG3-ACDTB12.66
1080-PEG7-ACDTB0.06
1080-PEG15-ACDTB1.14

This table is based on data from a study on biparatopic antibodies and illustrates the principle of linker length optimization. The specific compounds are from the cited research and are not direct conjugates of this compound with a different payload.

Analysis of Degradation Pathways and Chemical Stability in Diverse Environments

The chemical stability of this compound and its conjugates is a critical factor for their storage, handling, and in vivo performance. Degradation can occur through various pathways, including hydrolysis of the ester or amide linkages, and oxidation of the PEG chain or the benzyl (B1604629) group.

The amide bond formed upon conjugation is generally stable under physiological conditions. However, it can be susceptible to enzymatic cleavage by proteases, which could be a desirable feature for controlled drug release at a specific target site. The ester linkages, if present (for example, in a prodrug strategy), are more prone to hydrolysis, which can be influenced by pH and the presence of esterases.

The polyethylene (B3416737) glycol chain itself can undergo auto-oxidation, particularly in the presence of transition metal ions and oxygen. This process can lead to chain cleavage and the formation of various degradation products, including formaldehyde, acetaldehyde, formic acid, and glycolic acid. researchgate.net The rate of PEG degradation is influenced by factors such as light, temperature, and the presence of antioxidants.

The benzyl group can also be subject to degradation. For instance, sonication of benzyl alcohol has been shown to yield degradation products such as benzene, toluene (B28343), and benzaldehyde, likely due to localized high temperatures. nih.gov While not a typical in vivo degradation pathway, this highlights the potential for degradation under certain processing conditions. In biological systems, the benzyl group can be metabolized through oxidation. nih.govnih.gov

Understanding these degradation pathways is essential for developing stable formulations and predicting the in vivo fate of this compound conjugates. Stability studies are typically conducted under various stress conditions, such as different pH values, temperatures, and in the presence of relevant enzymes, to assess the degradation profile of the molecule.

Future Research Directions and Unresolved Challenges for Benzyl Peg7 Acid

Innovations in Scalable and Sustainable Synthetic Methodologies

The synthesis of discrete PEG linkers like Benzyl-PEG7-acid remains a significant challenge, particularly concerning scalability and sustainability. Current laboratory-scale syntheses often involve multi-step processes with demanding purification requirements, leading to high costs and significant solvent waste. The production of monodisperse PEGs is crucial to avoid the complexities and potential regulatory hurdles associated with polydisperse mixtures. nih.gov

Future research will need to focus on developing more efficient and environmentally friendly synthetic routes. This includes the exploration of "green chemistry" principles, such as the use of PEG itself as a reaction solvent to reduce the reliance on volatile organic compounds. researchgate.net The development of novel catalytic systems, for instance, using KI/K2CO3 in PEG-400 for the synthesis of related benzyl (B1604629) phosphonates, offers a glimpse into more sustainable approaches that could be adapted for this compound production. medchemexpress.com

A key challenge lies in the selective functionalization of the PEG chain termini. While methods for producing heterobifunctional PEGs by modifying symmetrical PEGs exist, they can be inefficient for producing highly pure, discrete-length linkers. purepeg.com Innovations in solid-phase synthesis, which allow for precise, stepwise addition of ethylene (B1197577) glycol units, could offer a more controlled and scalable solution, though this technique also has its own set of challenges regarding cost and efficiency for larger scale production. jenkemusa.com The development of one-pot or continuous-flow synthesis methods could dramatically improve the efficiency and reduce the environmental impact of producing this compound. nih.gov

Table 1: Comparison of Synthetic Methodologies for PEG Linkers

MethodologyAdvantagesDisadvantagesRelevance for this compound
Traditional Solution-Phase Synthesis Well-established chemistryMulti-step, difficult purification, high polydispersity for long chainsCurrent common method, but needs improvement for scalability and sustainability.
Solid-Phase Synthesis High purity, precise length controlHigher cost, potential for lower yields on large scaleIdeal for producing discrete linkers, but scalability is a hurdle. jenkemusa.com
Enzymatic Synthesis High selectivity, mild reaction conditionsLimited enzyme availability and stability, potential for low yieldsA promising but currently less explored avenue for PEG linker synthesis.
Continuous-Flow Chemistry Improved safety, scalability, and process controlRequires specialized equipment and process developmentHigh potential for future scalable and sustainable production. nih.gov
Green Chemistry Approaches Reduced environmental impact, use of safer solventsMay require significant process optimization and developmentEssential for the future of chemical manufacturing, including PEG linkers. researchgate.net

Advancements in Real-Time and In Situ Analytical Characterization of Conjugation Processes

The precise control over the conjugation process is paramount to ensure the quality and efficacy of the final bioconjugate. A significant challenge is the real-time monitoring of the reaction to determine the optimal reaction time, conjugation efficiency, and the purity of the product. Process Analytical Technology (PAT) offers a framework to achieve this by providing real-time analysis of critical process parameters. broadpharm.combroadpharm.com

Future advancements will likely see the increased application of in-situ spectroscopic techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy to monitor the conjugation of this compound to biomolecules in real-time. nih.gov These techniques can provide valuable information on reaction kinetics and the formation of intermediates. Furthermore, online and at-line chromatographic methods, such as size-exclusion chromatography (SEC) and two-dimensional liquid chromatography (2D-LC), coupled with mass spectrometry (MS), will be crucial for the detailed characterization of the reaction mixture, allowing for the quantification of starting materials, products, and byproducts. researchgate.netbiochempeg.com

The development of cleavable linkers that allow for the separation of the protein and the PEG unit before analysis can simplify the characterization process, a strategy that could be adapted for derivatives of this compound. jenkemusa.com The discrete nature of this compound simplifies the analysis compared to polydisperse PEGs, but challenges remain in accurately quantifying the degree of conjugation and identifying the specific sites of attachment on complex biomolecules like antibodies. nih.gov

Expansion into New Therapeutic Modalities and Diagnostic Applications

While this compound is already utilized in areas like antibody-drug conjugates (ADCs), there is significant potential for its expansion into other advanced therapeutic and diagnostic platforms. biochempeg.com The precise length and defined chemical structure of this discrete PEG linker are highly advantageous for creating well-characterized and reproducible bioconjugates, a critical factor for regulatory approval. nih.gov

One promising area is the development of PROTACs (Proteolysis-Targeting Chimeras) , where a linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The properties of the linker are critical for the efficacy of the PROTAC, and a related compound, Benzyl-PEG7-alcohol, has already been identified as a potential PROTAC linker. medchemexpress.commybiosource.com The defined length and hydrophilicity of this compound could be optimized for this application.

Furthermore, the functionalization of nanoparticles for targeted drug delivery and imaging is another area of expansion. purepeg.comnih.gov The carboxylic acid terminus of this compound can be used to attach it to the surface of nanoparticles, while the benzyl-protected end can be deprotected and conjugated to targeting ligands or therapeutic payloads. This approach can improve the biocompatibility, stability, and targeting specificity of nanocarriers. nih.gov

In the realm of diagnostics , this compound can be used to link fluorescent dyes, radioisotopes, or contrast agents to targeting molecules for in vivo imaging or in vitro assays. The well-defined nature of the linker ensures that the properties of the diagnostic agent are not adversely affected and that the conjugate has consistent performance.

Development of Smart and Responsive this compound Linkers for Advanced Bioconjugates

A major frontier in drug delivery is the development of "smart" linkers that can release their payload in response to specific stimuli within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. purepeg.com While this compound itself is a stable linker, future research will focus on incorporating cleavable moieties into its backbone or at its termini to create responsive derivatives.

For example, a pH-sensitive hydrazone or a disulfide bond could be incorporated to enable drug release in the acidic environment of tumors or the reducing intracellular environment, respectively. nih.gov Enzyme-cleavable peptide sequences could also be integrated into the linker structure, allowing for highly specific drug release at the target site where certain proteases are overexpressed. nih.gov

Computational-Driven Design of Optimized this compound Derivatives for Specific Research Endeavors

Computational modeling and simulation are poised to play an increasingly important role in the design and optimization of PEG linkers. Molecular dynamics simulations can be used to predict the conformational behavior of this compound and its conjugates, providing insights into how the linker affects the structure and function of the attached biomolecule.

Future research will leverage computational tools to:

Predict the optimal PEG chain length for a specific application, balancing factors like solubility, steric hindrance, and biological activity.

Design novel this compound derivatives with specific properties, such as enhanced stability or controlled flexibility.

Simulate the interaction of bioconjugates with their targets , helping to optimize the design of the linker for improved binding affinity and specificity.

Model the release of drugs from responsive linkers , aiding in the design of "smart" drug delivery systems with predictable release kinetics.

By integrating computational design with experimental validation, researchers can accelerate the development of next-generation bioconjugates based on optimized this compound linkers, tailored for specific therapeutic and diagnostic challenges.

Q & A

Q. What are the standard methods for synthesizing Benzyl-PEG7-acid, and how can researchers ensure reproducibility?

this compound is typically synthesized via stepwise PEGylation, coupling benzyl groups to a polyethylene glycol (PEG7) spacer followed by acid functionalization. To ensure reproducibility:

  • Use high-purity starting materials (e.g., benzyl bromide, PEG7 diol) and anhydrous reaction conditions to minimize side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
  • Document solvent ratios, catalyst concentrations (e.g., H₂SO₄ for ester hydrolysis), and reaction times in detail .

Q. How should researchers characterize the purity and molecular weight of this compound?

  • Purity : Analyze via reverse-phase HPLC using a C18 column with a water/acetonitrile gradient (e.g., 0.1% trifluoroacetic acid modifier) to detect impurities .
  • Molecular weight : Confirm using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or gel permeation chromatography (GPC) calibrated with PEG standards .

Q. What solvent systems are optimal for dissolving this compound in aqueous and organic phases?

this compound exhibits amphiphilic properties due to its PEG spacer and benzyl group. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) with sonication. For organic phases, dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are suitable, but avoid chloroform due to potential ester degradation .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Conduct accelerated stability studies by incubating the compound at pH 3–10 (using citrate, phosphate, or carbonate buffers) and temperatures ranging from 4°C to 40°C.
  • Monitor degradation via UV-Vis spectroscopy (λ ~260 nm for benzyl group absorption) and compare with fresh samples .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility or reactivity data for this compound?

  • Controlled replication : Repeat experiments using identical solvent batches and equipment (e.g., same HPLC column lot) to isolate variables .
  • Cross-validation : Compare data with alternative techniques (e.g., dynamic light scattering for aggregation vs. NMR for molecular solubility) .
  • Meta-analysis : Review literature for common environmental factors (e.g., humidity during storage) that may explain discrepancies .

Q. How can computational modeling optimize this compound’s conjugation efficiency with biomolecules?

  • Use molecular dynamics (MD) simulations to predict PEG7 spacer flexibility and benzyl group steric effects when conjugating to proteins or peptides.
  • Validate predictions with experimental coupling efficiency measurements (e.g., UV-Vis quantification of maleimide-thiol reactions) .

Q. What experimental designs are recommended for studying this compound’s role in drug delivery systems?

  • In vitro : Test cytotoxicity and cellular uptake using fluorescently tagged derivatives (e.g., FITC-labeled) in cancer cell lines (e.g., HeLa).
  • In vivo : Use pharmacokinetic (PK) studies in rodent models to assess circulation half-life, leveraging the PEG7 spacer’s stealth properties .

Q. How should researchers integrate this compound into existing literature on PEGylated prodrugs?

  • Perform systematic reviews to identify understudied applications (e.g., siRNA delivery) and cite foundational studies on PEG toxicity and immunogenicity .
  • Use citation management tools (e.g., Zotero) to track seminal papers and avoid redundant hypotheses .

Q. What are the ethical considerations for disposing of this compound in laboratory waste?

  • Follow OSHA and EPA guidelines: neutralize acidic solutions with sodium bicarbonate before disposal.
  • Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

Q. How can researchers leverage supplementary materials to enhance transparency in this compound studies?

  • Include raw NMR spectra, HPLC chromatograms, and GPC traces in supplementary files, annotated with acquisition parameters (e.g., NMR pulse sequences) .
  • Provide step-by-step video protocols for complex synthesis steps to aid replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.